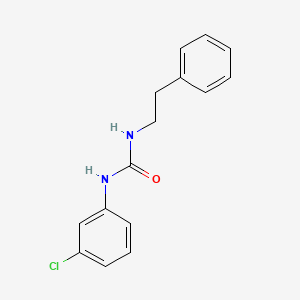
N-(3-chlorophenyl)-N'-(2-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(2-phenylethyl)urea, also known as CPEU, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of urea derivatives and has shown promising results in various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of N-(3-chlorophenyl)-N'-(2-phenylethyl)urea is not fully understood. However, it is believed to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, N-(3-chlorophenyl)-N'-(2-phenylethyl)urea can prevent cancer cells from dividing and spreading.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-phenylethyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. In animal models, N-(3-chlorophenyl)-N'-(2-phenylethyl)urea has been shown to reduce inflammation and improve liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chlorophenyl)-N'-(2-phenylethyl)urea in lab experiments is its high potency and selectivity for cancer cells. However, its low solubility in water can make it difficult to administer in vivo. Additionally, its potential toxicity and lack of clinical data make it a challenging candidate for further development.
Direcciones Futuras
Future research on N-(3-chlorophenyl)-N'-(2-phenylethyl)urea could focus on improving its solubility and bioavailability, as well as exploring its potential as a combination therapy with other antitumor agents. Additionally, further studies could investigate its potential use in treating other inflammatory conditions, such as rheumatoid arthritis and Crohn's disease.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-N'-(2-phenylethyl)urea involves the reaction of 3-chloroaniline with phenethyl isocyanate in the presence of a catalyst. The reaction yields N-(3-chlorophenyl)-N'-(2-phenylethyl)urea as a white crystalline solid with a melting point of 105-107°C.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-(2-phenylethyl)urea has been studied for its potential use as an antitumor agent. It has shown significant cytotoxic activity against various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, N-(3-chlorophenyl)-N'-(2-phenylethyl)urea has been studied for its potential use as an anti-inflammatory agent. It has shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c16-13-7-4-8-14(11-13)18-15(19)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSJGBXKNIJALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(2-phenylethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5733843.png)




![4-bromo-2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5733873.png)
![(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733874.png)
![N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea](/img/structure/B5733884.png)

![N-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5733892.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5733911.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-isopropylacetamide](/img/structure/B5733912.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B5733914.png)